molecular formula C15H10ClN3O3S B11689728 3-chloro-6-nitro-N-(pyridin-2-ylmethyl)-1-benzothiophene-2-carboxamide

3-chloro-6-nitro-N-(pyridin-2-ylmethyl)-1-benzothiophene-2-carboxamide

Cat. No.: B11689728
M. Wt: 347.8 g/mol
InChI Key: BLCOITNPQSHBLK-UHFFFAOYSA-N
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Description

3-Chloro-6-nitro-N-[(pyridin-2-yl)methyl]-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiophene derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of functional groups such as chloro, nitro, and pyridinyl moieties contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-6-nitro-N-[(pyridin-2-yl)methyl]-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzothiophene core, followed by the introduction of the chloro and nitro groups. The final step involves the coupling of the pyridin-2-ylmethyl group to the benzothiophene core through an amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-nitro-N-[(pyridin-2-yl)methyl]-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium carbonate, various nucleophiles.

Major Products

    Amino Derivatives: Formed by the reduction of the nitro group.

    Substituted Derivatives: Formed by the substitution of the chloro group with other nucleophiles.

Scientific Research Applications

3-Chloro-6-nitro-N-[(pyridin-2-yl)methyl]-1-benzothiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-6-nitro-N-[(pyridin-2-yl)methyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The pyridin-2-ylmethyl group enhances its binding affinity to target proteins, facilitating its biological activity .

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene Derivatives: Compounds like 2-aminobenzothiophene and 3-nitrobenzothiophene share structural similarities.

    Pyridine Derivatives: Compounds such as 2-chloropyridine and 3-nitropyridine exhibit similar functional groups.

Uniqueness

3-Chloro-6-nitro-N-[(pyridin-2-yl)methyl]-1-benzothiophene-2-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with multiple biological targets makes it a valuable compound in scientific research .

Properties

Molecular Formula

C15H10ClN3O3S

Molecular Weight

347.8 g/mol

IUPAC Name

3-chloro-6-nitro-N-(pyridin-2-ylmethyl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C15H10ClN3O3S/c16-13-11-5-4-10(19(21)22)7-12(11)23-14(13)15(20)18-8-9-3-1-2-6-17-9/h1-7H,8H2,(H,18,20)

InChI Key

BLCOITNPQSHBLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C2=C(C3=C(S2)C=C(C=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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